5-Bromoquinoxalin-6-amine
Description
6-Amino-5-bromoquinoxaline (CAS: 50358-63-9; molecular formula: C₈H₆BrN₃; molecular weight: 224.06 g/mol) is a brominated quinoxaline derivative featuring an amino group at the 6-position and a bromine atom at the 5-position of the bicyclic quinoxaline scaffold . This compound is a crystalline powder, typically pale yellow to amber, with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
Structure
3D Structure
Propriétés
IUPAC Name |
5-bromoquinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAOSCSPAYZRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310968 | |
| Record name | 6-Amino-5-bromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50358-63-9, 134892-45-8 | |
| Record name | 6-Amino-5-bromoquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50358-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromoquinoxalin-6-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050358639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-5-bromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-5-bromochinoxaline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-bromoquinoxalin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOQUINOXALIN-6-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU356DA5Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Cyclization to 6-Nitroquinoxaline
The process begins with 4-nitro-o-phenylenediamine (I) reacting with glyoxal in aqueous solution under nitrogen protection. Heating to 100°C for 5 hours facilitates cyclization, yielding 6-nitroquinoxaline (II) with a 97.5% efficiency. The reaction is exothermic, requiring careful temperature control to avoid byproduct formation.
Reaction Conditions
Hydrogenation to 6-Aminoquinoxaline
6-Nitroquinoxaline undergoes catalytic hydrogenation using palladium on carbon (5% Pd/C) in methanol or ethanol at 70–80°C under 2 MPa hydrogen pressure. This step reduces the nitro group to an amine, producing 6-aminoquinoxaline (III) with yields of 75–83%. Raney nickel may substitute Pd/C but requires higher temperatures.
Optimization Insights
Bromination with Dibromohydantoin
The final step involves regioselective bromination at the 5-position using dibromohydantoin (C₅H₆Br₂N₂O₂) in dichloromethane at 0–30°C. This method avoids toxic bromine gas, achieving a 98% yield. The mild conditions minimize side reactions, ensuring high purity.
Key Parameters
-
Brominating Agent : Dibromohydantoin (1:2 molar ratio relative to III)
-
Solvent : Dichloromethane
-
Temperature : 25°C
Direct Bromination of 6-Aminoquinoxaline
Bromine-Mediated Bromination
6-Aminoquinoxaline dissolves in glacial acetic acid, treated with bromine (1:1 molar ratio) at 0°C. The reaction forms 6-amino-5-bromoquinoxaline hydrobromide, which is basified with NaOH and extracted into ethyl acetate, yielding 82% of the free base.
Reaction Profile
-
Reactants : 6-Aminoquinoxaline, bromine
-
Solvent : Glacial acetic acid
-
Temperature : 0°C
-
Workup : Sodium bisulfite quenching, ethyl acetate extraction
Comparative Analysis of Methodologies
Yield and Efficiency
| Parameter | Three-Step Method | Direct Bromination |
|---|---|---|
| Overall Yield | 77% | 82% |
| Reaction Steps | 3 | 1 |
| Brominating Agent Toxicity | Low (dibromohydantoin) | High (elemental bromine) |
| Industrial Scalability | High | Moderate |
Mechanistic Insights
Regioselectivity in Bromination
Bromination favors the 5-position due to electron-donating effects of the amino group at position 6. Dibromohydantoin’s electrophilic bromine selectively attacks the activated quinoxaline ring, avoiding di-substitution.
Hydrogenation Dynamics
Catalytic hydrogenation proceeds via adsorption of nitro intermediates onto Pd/C surfaces, followed by sequential electron transfer. Methanol enhances hydrogen solubility, accelerating reduction kinetics.
Industrial Applications and Challenges
Process Optimization
Analyse Des Réactions Chimiques
6-Amino-5-bromoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions.
Reduction Reactions: Reduction of nitro groups to amino groups using reducing agents like tin and hydrochloric acid.
Bromination: Introduction of bromine atoms using N-bromosuccinimide or bromine in acetic acid.
Common reagents used in these reactions include tin, hydrochloric acid, iron powder, N-bromosuccinimide, and bromine. Major products formed include various substituted quinoxalines with potential biological activities .
Applications De Recherche Scientifique
Pharmaceutical Development
Key Role in Drug Synthesis
6-Amino-5-bromoquinoxaline serves as a critical intermediate in the synthesis of several pharmaceuticals, including the glaucoma medication brimonidine tartrate. The compound has been utilized in various synthetic pathways to produce this drug, demonstrating its utility in treating ocular hypertension and glaucoma. For instance, one method involves the reaction of 5-bromo-6-aminoquinoxaline with imidazoline sulfonic acid, facilitated by triethylamine in acetonitrile, yielding brimonidine .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of 6-amino-5-bromoquinoxaline derivatives. Specifically, compounds derived from this base structure have been shown to modulate inflammatory responses effectively. For example, a study reported the asymmetric synthesis of quinoxaline-containing synthetic lipoxin A4 mimetics (QNX-sLXm), where one derivative exhibited significant attenuation of NF-κB activity in inflammatory models . This suggests that 6-amino-5-bromoquinoxaline could be pivotal in developing new anti-inflammatory therapies.
Antimicrobial Research
Exploration of Antimicrobial Properties
The unique structural features of 6-amino-5-bromoquinoxaline make it a candidate for antimicrobial research. Its derivatives are being investigated for their effectiveness against resistant bacterial strains, which is an increasing concern in modern medicine. The compound's ability to inhibit bacterial growth could lead to the development of novel antibiotics .
Fluorescent Probes
Biological Imaging Applications
The modification of 6-amino-5-bromoquinoxaline allows for the creation of fluorescent probes used in biological imaging. These probes enhance visualization techniques in cellular biology, enabling researchers to study cellular processes with greater clarity and precision. The ability to track biological processes in real-time can significantly advance our understanding of cellular functions and disease mechanisms .
Material Science
Development of Organic Semiconductors
In material science, 6-amino-5-bromoquinoxaline contributes to advancements in organic semiconductors. Its application in developing electronic devices such as sensors and transistors highlights its versatility beyond biological applications. The compound's electronic properties can be harnessed to improve the performance and efficiency of various electronic components .
Biochemical Assays
Tools for Enzyme Activity Studies
The compound is also employed in biochemical assays to study enzyme activity and protein interactions. By providing researchers with essential tools for exploring biochemical pathways, 6-amino-5-bromoquinoxaline aids in elucidating complex biological systems and their regulatory mechanisms .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs like brimonidine; potential anti-inflammatory agents |
| Antimicrobial Research | Investigated for effectiveness against resistant bacterial strains |
| Fluorescent Probes | Modified for use in biological imaging to enhance visualization techniques |
| Material Science | Utilized in organic semiconductors for electronic devices such as sensors and transistors |
| Biochemical Assays | Employed to study enzyme activity and protein interactions |
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Key Differentiators:
- Substituent Effects: The amino group in 6-amino-5-bromoquinoxaline enhances hydrogen-bonding capacity, improving target binding in enzyme assays compared to halogen-only analogues .
- Bioactivity: Unlike chlorinated or methoxylated derivatives, the amino-bromo combination in 6-amino-5-bromoquinoxaline broadens antimicrobial efficacy .
Physicochemical Comparison
Research Findings and Data Tables
Antimicrobial Activity of Derivatives
Data from in vitro studies:
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6-Amino-5-bromoquinoxaline Derivative A | E. coli (ATCC 25922) | 32 | |
| 6-Amino-5-bromoquinoxaline Derivative B | S. aureus (MRSA) | 16 | |
| 5-Bromo-6-methoxyisoquinoline | B. subtilis | 64 |
Analytical Methods
Activité Biologique
6-Amino-5-bromoquinoxaline (CAS No. 50358-63-9) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
6-Amino-5-bromoquinoxaline is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHBrN |
| Molecular Weight | 224.06 g/mol |
| Boiling Point | Not available |
| InChI Key | IRAOSCSPAYZRJE-UHFFFAOYSA-N |
Synthesis
The synthesis of 6-amino-5-bromoquinoxaline can be achieved through various methods, often involving the cyclization of suitable precursors such as 4-nitrobenzene-1,2-diamine. The reaction conditions and reagents can be optimized to enhance yield and purity .
Biological Activity Overview
The biological activities of 6-amino-5-bromoquinoxaline have been explored in several studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that quinoxaline derivatives, including 6-amino-5-bromoquinoxaline, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated its activity against three human cancer cell lines: MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The results demonstrated that compounds derived from quinoxalines showed IC values ranging from 0.01 to 0.06 μg/mL against these cell lines, significantly outperforming doxorubicin in terms of selectivity for cancer cells over normal cells .
Table 1: Cytotoxicity of Quinoxaline Derivatives
| Compound ID | Cell Line | IC (μg/mL) | Normal Cell Toxicity (IC) |
|---|---|---|---|
| Compound 4 | MCF-7 | 0.02 ± 0.001 | >100 |
| Compound 5a | NCI-H460 | 0.03 ± 0.002 | >100 |
| Compound 5b | SF-268 | 0.01 ± 0.001 | >100 |
Antimicrobial Activity
In addition to its anticancer properties, 6-amino-5-bromoquinoxaline has shown promising antimicrobial activity. Studies have tested its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The disk diffusion method revealed significant inhibition zones for bacterial growth, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties.
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 18 | 20 |
| Candida albicans | 12 | 30 |
The exact mechanisms through which 6-amino-5-bromoquinoxaline exerts its biological effects are still under investigation. However, it is suggested that the compound may act by inhibiting specific enzymes or pathways involved in cell proliferation and survival in cancer cells, as well as disrupting bacterial cell wall synthesis or function .
Case Studies
- Anticancer Efficacy : A study published in Pharmaceutical Research demonstrated that quinoxaline derivatives, including our compound of interest, showed enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics like doxorubicin .
- Antimicrobial Testing : In a recent investigation into the antimicrobial properties of quinoxaline derivatives, it was found that these compounds exhibited broad-spectrum activity against multiple bacterial strains and fungi, suggesting their potential use as new antimicrobial agents in clinical settings .
Q & A
Q. What analytical methods are recommended for detecting trace impurities of 6-amino-5-bromoquinoxaline in pharmaceutical intermediates?
A validated LC-MS/MS method using a ZORBAX Eclipse Plus C18 column is effective. Calibration curves for 6-amino-5-bromoquinoxaline show linearity in the range of 10.03–200.55 ng/mL, with average recoveries of 94.8%–110.8% and RSDs <4.2% . This method ensures reliable quantification of genotoxic impurities in matrices like bromonidine tartrate.
Q. How can researchers confirm the identity and purity of synthesized 6-amino-5-bromoquinoxaline?
Key characterization steps include:
Q. What synthetic routes are available for 6-amino-5-bromoquinoxaline?
The compound is typically synthesized via bromination of 6-aminoquinoxaline derivatives. Commercial catalogs list it as a specialty reagent, with purity >97% (CAS 50358-63-9) . Optimize reaction conditions (e.g., temperature, solvent) to minimize byproducts like dehalogenated analogues.
Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points) of 6-amino-5-bromoquinoxaline?
Cross-validate data using multiple sources. For example, the mp range (54–55°C) from Kanto Reagents should align with in-house measurements. If inconsistencies arise, assess purity via HPLC or elemental analysis .
Q. What storage conditions are optimal for 6-amino-5-bromoquinoxaline?
Store at 0–6°C in airtight containers to prevent degradation. Light-sensitive batches may require amber vials .
Advanced Research Questions
Q. How can LC-MS/MS parameters be optimized to distinguish 6-amino-5-bromoquinoxaline from structurally similar impurities (e.g., 6-aminoquinoxaline)?
Adjust collision energy and ionization settings to enhance specificity. For example, use MRM transitions specific to the bromine isotope pattern (m/z 209.04 → fragment ions). Validate separation using a C18 column with a gradient elution (e.g., 0.1% formic acid in acetonitrile/water) .
Q. What mechanistic insights explain the reactivity of the bromine substituent in 6-amino-5-bromoquinoxaline during cross-coupling reactions?
The bromine at position 5 undergoes Suzuki-Miyaura or Buchwald-Hartwig reactions. Computational studies (e.g., DFT) can predict activation barriers for bromine substitution versus competing pathways (e.g., dehalogenation). Monitor reaction intermediates via in-situ NMR .
Q. How do researchers address low recovery rates of 6-amino-5-bromoquinoxaline in complex matrices?
Implement matrix-matched calibration standards to correct for ion suppression/enhancement in LC-MS/MS. For biological samples, use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to improve recovery .
Q. What statistical approaches are recommended for validating the precision of analytical methods for 6-amino-5-bromoquinoxaline?
Calculate RSDs for intra-day and inter-day replicates (n ≥ 6). Use ANOVA to assess variability across concentration levels (e.g., 50, 100, 150 ng/mL). For non-normal data, apply non-parametric tests like the Kruskal-Wallis method .
Q. How can researchers design experiments to explore the genotoxic potential of 6-amino-5-bromoquinoxaline?
Use Ames tests (bacterial reverse mutation assay) and mammalian cell micronucleus assays. Correlate results with structural alerts (e.g., aromatic amines). Compare data to known genotoxic analogues like 4-nitro-o-phenylenediamine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
